Amino-(2,3-dichloro-phenyl)-acetic acid

Description

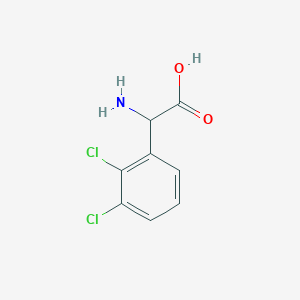

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIILIFHAKJGBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378230 | |

| Record name | amino(2,3-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318270-11-0 | |

| Record name | α-Amino-2,3-dichlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | amino(2,3-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Amino 2,3 Dichloro Phenyl Acetic Acid

Established Synthetic Pathways for Amino-(2,3-dichloro-phenyl)-acetic acid

The construction of the this compound scaffold typically relies on modern cross-coupling reactions that facilitate the formation of the key carbon-nitrogen bond between a dichlorinated aromatic ring and an amino acid moiety.

Starting Material Considerations: 2,3-Dichlorotoluene (B105489) and Analogues

The synthesis of this compound logically commences with precursors that contain the 2,3-dichlorophenyl core. While various starting materials could be envisioned, a common strategy involves the use of a suitably functionalized dichlorobenzene derivative. For instance, 2,3-dichlorotoluene can be halogenated at the benzylic position to introduce a leaving group, making it susceptible to nucleophilic substitution by an appropriate glycine (B1666218) anion equivalent. Alternatively, 2,3-dichloroaniline (B127971) can be coupled with a phenylacetic acid derivative bearing a leaving group at the ortho position. Another viable route is the coupling of 2,3-dichlorohalobenzene with an ortho-aminophenylacetic acid derivative. The choice of starting materials is critical and often dictated by commercial availability, cost, and the efficiency of subsequent transformations.

Catalytic Reaction Systems: Transition Metal Catalysis (e.g., Palladium Chloride with Xantphos)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of arylamines. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org In a potential synthetic route to this compound, a palladium catalyst, such as Palladium(II) chloride, in combination with a bulky electron-rich phosphine (B1218219) ligand like Xantphos, can effectively couple an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org

For example, the reaction could involve the coupling of 2,3-dichloro-bromobenzene with an ester of 2-aminophenylacetic acid. The catalyst system, typically comprising a palladium precursor and a specialized ligand, facilitates the oxidative addition of the aryl halide to the palladium(0) center, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired N-aryl bond. The choice of ligand is crucial for the reaction's success, with bidentate phosphine ligands like Xantphos often providing high yields and good functional group tolerance. wikipedia.org

An alternative approach is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org This method often requires higher temperatures compared to palladium-catalyzed reactions but remains a valuable tool in the synthesis of N-aryl compounds. wikipedia.org

Table 1: Comparison of Potential Catalytic Systems

| Catalytic System | Metal | Typical Ligand | Reaction Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig | Palladium | Xantphos, BINAP | Milder temperatures | High yields, broad substrate scope | Cost of catalyst and ligands |

| Ullmann Condensation | Copper | Phenanthroline, Proline | Higher temperatures | Lower cost catalyst | Harsher conditions, limited scope |

Post-Catalytic Processes: Hydrolysis and Acidification

Following the successful coupling reaction to form the ester of this compound, the final step is the hydrolysis of the ester group to yield the free carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt is then neutralized through the addition of a mineral acid, such as hydrochloric acid, until the pH of the solution is acidic, leading to the precipitation of the final product, this compound. Careful control of the pH during acidification is crucial to ensure complete precipitation and to avoid the formation of unwanted byproducts. The crude product can then be purified by recrystallization from a suitable solvent.

Advanced Synthetic Approaches to this compound Derivatives

Building upon the core structure of this compound, medicinal chemists have explored the synthesis of various derivatives to modulate its biological activity. These advanced approaches often involve the functionalization of the amino or carboxylic acid groups to introduce new pharmacophores.

Synthesis of Sulfonamide Derivatives of 2-[(2,6-Dichlorophenylamino)-phenyl]-acetic acid

A significant area of investigation has been the synthesis of sulfonamide derivatives. While the specific synthesis from the 2,3-dichloro isomer is not widely reported, extensive research on the analogous 2-[(2,6-Dichlorophenylamino)-phenyl]-acetic acid (diclofenac) provides a clear blueprint. The synthesis of sulfonamides generally involves the reaction of an amino group with a sulfonyl chloride in the presence of a base. ijarsct.co.in

In a representative synthesis, the amino group of a 2-aminophenylacetic acid derivative can be reacted with a variety of arylsulfonyl chlorides to yield a library of sulfonamide compounds. This reaction is typically carried out in an inert solvent, and the choice of the sulfonyl chloride allows for the introduction of diverse substituents on the sulfonamide moiety. These derivatives have been synthesized to explore their potential as antimicrobial and anti-inflammatory agents. uaiasi.ro

Table 2: Examples of Sulfonamide Derivatives Synthesized from Aminophenylacetic Acid Scaffolds

| Starting Amine | Sulfonyl Chloride | Resulting Derivative Type |

| 2-Aminophenylacetic acid derivative | Benzenesulfonyl chloride | N-(phenylsulfonyl)-2-aminophenylacetic acid derivative |

| 2-Aminophenylacetic acid derivative | p-Toluenesulfonyl chloride | N-(p-tolylsulfonyl)-2-aminophenylacetic acid derivative |

| 2-Aminophenylacetic acid derivative | Naphthalenesulfonyl chloride | N-(naphthalenylsulfonyl)-2-aminophenylacetic acid derivative |

Heterocyclic Ring Incorporations Utilizing the this compound Scaffold

The versatile structure of this compound serves as a valuable scaffold for the synthesis of various heterocyclic systems. The amino and carboxylic acid functionalities provide reactive handles for cyclization reactions, leading to the formation of fused ring systems with potential biological activities. nih.gov

For instance, amino acids are known precursors for the synthesis of quinazolinones. nih.govnih.govscielo.brresearchgate.net The amino group of an this compound derivative could be acylated, and subsequent cyclization with a suitable reagent could lead to the formation of a quinazolinone ring. These compounds are of interest due to their wide range of pharmacological properties. nih.govresearchgate.netresearchgate.net

Furthermore, the amino acid scaffold can be utilized in the synthesis of other nitrogen-containing heterocycles such as pyridazines and triazoles. ekb.egorganic-chemistry.orgnih.govnih.govliberty.edunih.govmdpi.comnih.govresearchgate.net For example, condensation of the amino acid derivative with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone structures. Similarly, the amino group can be converted into an azide (B81097), which can then undergo cycloaddition reactions to form triazole rings. These heterocyclic derivatives represent a promising avenue for the development of new therapeutic agents.

Table 3: Potential Heterocyclic Systems from this compound

| Heterocycle | Key Synthetic Strategy | Potential Application |

| Quinazolinone | Acylation followed by cyclization | Anti-inflammatory, antimicrobial |

| Pyridazine | Condensation with hydrazine derivatives | Antiviral, antimicrobial |

| Triazole | Conversion to azide and cycloaddition | Diverse medicinal applications |

Mannich Base Syntheses Involving 2-[(2,6-Dichlorophenyl)amino]phenylacetic Acid

The secondary amine group in 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid (Diclofenac) can participate in the Mannich reaction, which is a three-component condensation involving formaldehyde (B43269) and a compound with an active hydrogen atom. This reaction provides a pathway to synthesize various aminoalkyl derivatives known as Mannich bases. nih.gov

A notable application of this reaction involves using isatin (B1672199) and its derivatives as the active hydrogen component. In a typical procedure, isatin (or a substituted isatin) is reacted with 2-[(2,6-dichlorophenyl)amino]phenylacetic acid and formaldehyde. The reaction results in the formation of 2,3-dihydro-2-oxo-1,3-disubstituted indoles, where the diclofenac (B195802) moiety is attached to the isatin ring system via a methylene (B1212753) bridge. researchgate.netresearchgate.net

Another example involves the synthesis of Mannich bases using nicotinamide (B372718) as the active hydrogen-containing compound. Nicotinamide reacts with diclofenac (acting as the secondary amine) and formaldehyde in the presence of hydrochloric acid to furnish the corresponding Mannich base, linking the two parent molecules. researchgate.net

Table 2: Examples of Mannich Base Synthesis with Diclofenac

| Active Hydrogen Compound | Amine Component | Aldehyde | Resulting Product Class |

| Isatin / Substituted Isatin | Diclofenac | Formaldehyde | 2,3-dihydro-2-oxo-1,3-disubstituted indoles |

| Nicotinamide | Diclofenac | Formaldehyde | N-((2-((2,6-dichlorophenyl)amino)phenyl)methyl)nicotinamide |

Amino Acid Conjugation Strategies with this compound Analogues

The carboxylic acid function of this compound analogues, such as diclofenac, can be readily conjugated with the amino group of amino acid esters. This creates amide-linked conjugates, which can be further modified. The synthesis typically proceeds by activating the carboxylic acid group of the parent drug.

The process involves reacting o-[2,6-Dichlorophenyl-1-amino]phenyl acetic acid with amino acid esters like those of glycine, L-valine, L-diiodotyrosine, and L-tryptophan. The resulting ester conjugates can then be hydrolyzed under alkaline conditions to yield the free amino acid conjugates. These derivatives can be further elaborated, for instance, by reacting them with hydrazine hydrate (B1144303) to produce the corresponding acid hydrazides, which can then be converted into Schiff's bases upon reaction with an aldehyde.

Synthesis of Ureido/Thioureido Derivatives of Amino Acid Conjugated Dichlorophenyl Piperazine (B1678402)

A more complex synthetic strategy involves creating ureido and thioureido derivatives built upon a 2,3-dichlorophenyl piperazine scaffold, which is itself conjugated to an amino acid. This multi-step synthesis creates a library of compounds with significant structural diversity. niscpr.res.injournament.comresearchgate.netijcps.com

The general synthetic pathway is outlined as follows:

Piperazine Conjugation: An N-Boc-protected amino acid (such as glycine or proline) is first coupled to 1-(2,3-dichlorophenyl)piperazine. This is typically achieved using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt).

Deprotection: The Boc-protecting group is removed from the amino acid moiety using an acid, such as trifluoroacetic acid (TFA). This exposes the terminal amino group of the amino acid-piperazine conjugate.

Urea/Thiourea Formation: The deprotected conjugate is then reacted with a variety of substituted phenyl isocyanates (to form ureas) or phenyl isothiocyanates (to form thioureas) in the presence of a base like N-methylmorpholine (NMM). niscpr.res.inresearchgate.net

This modular approach allows for the systematic variation of both the amino acid linker and the substituents on the terminal phenyl ring of the urea/thiourea group, leading to the creation of extensive compound libraries. niscpr.res.inresearchgate.net

Table 3: Synthetic Scheme for Ureido/Thioureido Derivatives

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Amino Acid Coupling | Boc-Amino Acid, 2,3-dichlorophenyl piperazine, EDCI, HOBt | Boc-AminoAcid-Piperazine Conjugate (Boc-Xaa-PZN) |

| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA) | AminoAcid-Piperazine Conjugate (TFA·H-Xaa-PZN) |

| 3 | Urea/Thiourea Formation | Phenyl isocyanate or Phenyl isothiocyanate, NMM | Ureido or Thioureido Derivative |

Fundamental Chemical Reactions of this compound

Beyond its use as a building block in synthesis, the core structure of this compound and its analogues undergoes fundamental chemical transformations, notably oxidation reactions that can lead to the formation of reactive intermediates.

Oxidation Reactions and Quinone Formation

The metabolic pathway of the analogue diclofenac provides significant insight into the oxidation reactions of this class of compounds. In biological systems, diclofenac undergoes oxidation primarily catalyzed by cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). nih.govresearchgate.net This process involves two main steps:

Hydroxylation: The initial step is the aromatic hydroxylation of one of the phenyl rings, leading to metabolites such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac.

Oxidation to Quinone Imine: These hydroxylated metabolites can be further oxidized to form highly reactive electrophilic p-quinone imine intermediates. nih.govresearchgate.netacs.org

These quinone imines are unstable and can readily react with cellular nucleophiles. The formation of these reactive species is considered a key factor in the idiosyncratic hepatotoxicity associated with diclofenac. nih.govresearchgate.netnih.gov This transformation from a stable phenylacetic acid derivative to a reactive quinone imine highlights a fundamental chemical reactivity of the dichlorophenyl-amino-phenyl scaffold under oxidative conditions.

Reduction Reactions to Amine Forms

The reduction of the carboxylic acid moiety in this compound to a primary alcohol yields the corresponding amino alcohol, 2-amino-2-(2,3-dichlorophenyl)ethanol. This transformation is a critical step in the synthesis of various derivatives and pharmacologically active molecules. The selective reduction of a carboxylic acid in the presence of an amino group can be achieved using several established methodologies.

Strong hydride reagents are commonly employed for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids directly to primary alcohols. stackexchange.com The reaction is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. Given the presence of the acidic proton of the amino group, it is often necessary to use an excess of the hydride reagent to account for the concomitant deprotonation and subsequent reduction.

An alternative and often milder method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or diborane (B8814927) (B₂H₆). nih.gov These reagents can selectively reduce carboxylic acids in the presence of other functional groups. nih.gov Another effective system for the reduction of amino acids is the sodium borohydride (B1222165)/iodine (NaBH₄/I₂) system. stackexchange.com This combination generates diborane in situ and has been shown to be effective for the reduction of both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com

A summary of potential reduction conditions is presented in the interactive data table below.

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, reflux | 2-amino-2-(2,3-dichlorophenyl)ethanol |

| This compound | Borane-tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Anhydrous, 0°C to reflux | 2-amino-2-(2,3-dichlorophenyl)ethanol |

| This compound | Sodium borohydride (NaBH₄), Iodine (I₂) | Tetrahydrofuran (THF) | Anhydrous, room temp. | 2-amino-2-(2,3-dichlorophenyl)ethanol |

This table represents plausible reaction conditions based on general methodologies for amino acid reduction.

Substitution Reactions Involving Amino and Halogen Moieties

The chemical structure of this compound offers multiple sites for substitution reactions, primarily at the amino group and the two chlorine atoms on the phenyl ring.

Reactions at the Amino Group:

The primary amino group is nucleophilic and can readily undergo a variety of chemical transformations. Acylation of the amino group with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride would yield N-acetyl-amino-(2,3-dichloro-phenyl)-acetic acid. Alkylation reactions with alkyl halides can also occur, leading to secondary or tertiary amines, though careful control of stoichiometry is required to avoid over-alkylation.

Reactions at the Halogen Moieties:

The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless the ring is activated by strong electron-withdrawing groups. libretexts.orgwikipedia.org In the case of this compound, the amino and carboxylic acid groups are not strongly activating for SₙAr. However, under forcing conditions, such as high temperatures and pressures, or through the use of transition metal catalysis (e.g., Buchwald-Hartwig amination), substitution of the chlorine atoms may be achievable.

For example, a palladium-catalyzed cross-coupling reaction could potentially be employed to replace one or both chlorine atoms with other functional groups, such as amines, alcohols, or alkyl chains. The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.

The following table outlines potential substitution reactions.

| Reactant | Reagent(s) | Reaction Type | Potential Product |

| This compound | Acetyl chloride, Triethylamine | N-Acylation | N-acetyl-amino-(2,3-dichloro-phenyl)-acetic acid |

| This compound | Methyl iodide, K₂CO₃ | N-Alkylation | N-methyl-amino-(2,3-dichloro-phenyl)-acetic acid |

| This compound | Ammonia, Pd catalyst, Base | Nucleophilic Aromatic Substitution | Amino-(3-chloro-2-amino-phenyl)-acetic acid |

This table illustrates representative substitution reactions. Specific conditions for nucleophilic aromatic substitution would require significant optimization.

Exploration of Biological Activities and Mechanistic Studies in Vitro Focus

General Biological Activity Profiles of Amino-(2,3-dichloro-phenyl)-acetic acid and Analogues

The biological activities of amino-(phenyl)-acetic acid derivatives, particularly those with dichlorophenyl substitutions, have been a subject of scientific inquiry, revealing a range of potential therapeutic properties. These investigations primarily focus on their antimicrobial and anti-inflammatory capabilities, exploring how the structural features of these compounds and their analogues contribute to their biological effects.

The antimicrobial potential of compounds structurally related to this compound has been explored, particularly in derivatives where the core structure is integrated into more complex heterocyclic systems. For instance, a series of quinazolin-4(3H)ones featuring a 2-[2-(2,6-dichlorophenyl)amino]benzyl moiety were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov The synthesis involved creating chalcone (B49325) intermediates which were then reacted to form the final pyrazolyl-quinazolin-4(3H)one compounds. nih.gov These derivatives were tested to determine their efficacy against various microbial strains.

The rationale for exploring amino acid derivatives as antimicrobial agents stems from their potential to be more biocompatible and biodegradable. researchgate.net Structures based on amino acid scaffolds are often crucial for antimicrobial activity, as they can act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov Organotin(IV) compounds, which can be complexed with ligands derived from related phenylamino (B1219803) benzoic acids, are also known for their ability to control a wide range of fungi and bacteria, leading to their use as industrial and agricultural biocides. nih.gov

Interactive Table: Antimicrobial Activity of Selected Analogues

The anti-inflammatory properties of dichlorophenyl-amino phenyl acetic acid analogues are well-documented, with compounds like diclofenac (B195802) (o-[2,6-dichlorophenyl-1-amino]phenyl acetic acid) being a notable example. nih.gov Research has extended to synthesizing and testing new amino acid conjugates of these structures to evaluate their anti-inflammatory, analgesic, and ulcerogenic activities. nih.gov For example, o-[2,6-Dichlorophenyl-1-amino]phenyl acetic acid was reacted with various amino acid esters (glycine, L-valine, L-diiodotyrosine, and L-tryptophan) to create new derivatives. nih.gov

Further studies on substituted (2-phenoxyphenyl)acetic acids, which are structural analogues, have also been conducted. nih.gov Polychlorinated versions were prepared to enhance the anti-inflammatory potency compared to existing compounds. nih.gov While some analogues showed significantly increased potency in preclinical screens, issues with toxicity on chronic dosing were also identified. nih.gov The investigation into these derivatives highlights the delicate balance between enhancing anti-inflammatory efficacy and maintaining a safe profile. The anti-inflammatory effects of acetic acid itself have also been noted in broader studies, with vinegar, its main component, showing an ability to suppress inflammation in diet-induced obese mice. researchgate.net

In Vitro Cytotoxicity and Anticancer Research on Derivatives

Derivatives of dichlorophenyl-amino acetic acids have been investigated for their potential as anticancer agents, with a focus on their cytotoxic effects against various cancer cell lines. This research includes assessments in specific cell lines like human breast adenocarcinoma and the development of novel organometallic complexes to enhance biological activity.

The in vitro cytotoxicity of various compounds structurally related to this compound has been evaluated against the MCF-7 human breast cancer cell line. For example, novel phenoxyacetamide derivatives were tested and showed a significant dose-dependent inhibition of cell viability and proliferation in MCF-7 cells. mdpi.com One particular derivative demonstrated an IC₅₀ value of 7.43 µM in this cell line. mdpi.com

Similarly, a series of 2-phenylacrylonitriles, designed to target the Arylhydrocarbon Receptor (AhR), have shown promising and selective activity against cancerous cell lines, including MCF-7, while sparing normal cells. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed for these compounds to predict their cytotoxic activity and guide the design of new, more effective structures. nih.gov Gallic acid derivatives, specifically N-alkyl gallamides, have also been synthesized and tested against MCF-7 cells, with some compounds like N-tert-butyl gallamide (IC₅₀: 2.1 µg/mL) and N-hexyl gallamide (IC₅₀: 3.5 µg/mL) showing stronger cytotoxicity than the parent compound and the positive control, doxorubicin. orientjchem.org

Interactive Table: Cytotoxicity of Analogues in MCF-7 Cells

Organotin(IV) complexes derived from ligands like 2-[(2,3-dimethylphenyl) amino] benzoic acid have garnered significant attention for their potential as anticancer agents. uobabylon.edu.iq The synthesis of these metal-based compounds often results in enhanced biological activity compared to the free ligand. nih.gov For example, two organotin complexes of 2-[(2,3-dimethylphenyl) amino] benzoic acid were synthesized and showed higher cellular cytotoxicity against the A-172 cell line than the unconjugated ligand. The IC₅₀ values for the complexes were 3.1 µM and 2.8 µM, respectively, compared to 8.1 µM for the ligand alone. uobabylon.edu.iq

The cytotoxicity of organotin compounds is influenced by the number and type of organic groups attached to the tin atom, with the general trend often being R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺. nih.gov These compounds are believed to exert their effects by inducing cell death, often through apoptosis via the mitochondrial intrinsic pathway. nih.gov Studies on various organotin compounds have demonstrated a wide range of cytotoxic potencies against different cancer cell lines, with some showing higher activity and lower toxicity than platinum-based drugs. nih.govnih.govresearchgate.net The mechanism of cell death, whether apoptosis or necrosis, can be cell-line specific. nih.govresearchgate.net

Interactive Table: Cytotoxicity of Organotin Complexes

Antiglycation Activity of Amino Acid Conjugated Dichlorophenyl Derivatives

Protein glycation is a non-enzymatic process where excess blood glucose reacts with the free amino acids of proteins, leading to the formation of advanced glycation end products (AGEs). nih.gov This process can alter the structure and function of proteins like albumin and is implicated in diabetic complications. nih.gov Consequently, there is interest in finding compounds that can inhibit this process.

While direct studies on the antiglycation activity of this compound are not prominent in the available literature, the principles of conjugating active molecules with amino acids have been explored in related contexts. For instance, new amino acid conjugates of o-[2,6-dichlorophenyl-1-amino]phenyl acetic acid were synthesized to investigate their anti-inflammatory activities. nih.gov This approach of creating amino acid conjugates could theoretically be applied to investigate antiglycation potential. Research into various plant extracts has shown that compounds with high antioxidant capacity often exhibit significant antiglycation activity. nih.gov This suggests a link between scavenging reactive oxygen species and preventing the formation of AGEs. Therefore, dichlorophenyl derivatives possessing antioxidant properties, especially when conjugated with amino acids, could be hypothesized to have potential as antiglycation agents, though specific experimental validation is required.

Interaction with Biological Targets and Enzymes (In Vitro Mechanistic Insights)

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in regulating the cell cycle, and its inhibition is a target for cancer therapy. crimsonpublishers.com While direct studies on this compound are not extensively detailed in the provided research, the activity of structurally related aminothiazole compounds provides insight into potential mechanisms. High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2. audreyli.com However, this compound was found to be unstable and inactive in cellular models, likely due to the hydrolysis of its ester group to a carboxylic acid, which is devoid of CDK2 inhibitory activity. audreyli.com

To address this metabolic instability, researchers have synthesized analogues where the ester is replaced with more stable groups, such as a 5-ethyl-substituted oxazole. audreyli.com This led to the development of over 100 analogues with potent CDK2 inhibition, showing IC50 values in the low nanomolar range (1-10 nM). audreyli.com X-ray crystallography of these inhibitors bound to the CDK2 active site has helped to rationalize the structure-activity relationships. audreyli.com These potent analogues have demonstrated broad-spectrum antiproliferative activity across various tumor cell lines in vitro. audreyli.com

Further research into CDK2 inhibitors has explored different chemical scaffolds. For instance, a series of pyrazolo[3,4-d]pyrimidine analogs were designed and synthesized as anticancer agents targeting CDK2. nih.gov The most potent of these compounds demonstrated a submicromolar IC50 value of 0.21 µM, which was slightly more potent than the reference inhibitor, roscovitine (B1683857) (IC50 = 0.25 µM). nih.gov Molecular docking studies of these compounds revealed key interactions with amino acids within the ATP-binding site of CDK2, including Ile10, Leu83, and Leu134. nih.gov Similarly, synthetic flavones have also been investigated as CDK2 inhibitors, with 3'-nitroflavone and 3',5'-dimethoxyflavone (B1248621) showing inhibitory activities with IC50 values of 6.17 µM and 7.19 µM, respectively. imrpress.com

| Compound Class | Specific Compound Example | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aminothiazole Analogue | Compound 14 (ester surrogate) | 1-10 nM range | audreyli.com |

| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | 0.21 µM | nih.gov |

| Reference Inhibitor | Roscovitine | 0.25 µM | nih.gov |

| Synthetic Flavone | 3'-nitroflavone | 6.17 µM | imrpress.com |

| Synthetic Flavone | 3',5'-dimethoxyflavone | 7.19 µM | imrpress.com |

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in regulating glucose and lipid metabolism. nih.govnih.gov As such, it is a significant therapeutic target for conditions like diabetes and dyslipidemia. nih.gov A series of phenylthiazole acids, which are structurally related to this compound, have been synthesized and evaluated for their ability to activate PPARγ. nih.govnih.gov

Using a fluorescence polarization-based ligand screening assay, researchers assessed the agonistic potential of 22 different phenylthiazole acid derivatives. nih.gov Among these, four compounds (4a, 4h, 4i, and 4t) showed significant agonistic activity at a concentration of 10.0 µM. nih.gov Compound 4t emerged as the most potent agonist, with a half-maximal effective concentration (EC50) of 0.75 ± 0.20 µM. nih.govnih.gov This potency is comparable to that of the well-known PPARγ agonist rosiglitazone, which had an EC50 of 0.83 ± 0.14 µM in the same assay. nih.govnih.gov Molecular docking and dynamics simulations further supported these in vitro findings, indicating that compound 4t interacts stably with the amino acid residues in the active site of the PPARγ complex. nih.govnih.gov

| Compound | Agonistic Activity (EC₅₀) in µM | Reference |

|---|---|---|

| Phenylthiazole Acid 4t | 0.75 ± 0.20 | nih.govnih.gov |

| Rosiglitazone (Positive Control) | 0.83 ± 0.14 | nih.govnih.gov |

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases. nih.govresearchgate.net Consequently, small-molecule inhibitors of MIF's enzymatic tautomerase activity are sought after as potential anti-inflammatory agents. nih.govresearchgate.net Thiourea derivatives have been identified as a promising class of compounds with MIF inhibitory potential. researchgate.net

Research has highlighted several thiourea-containing compounds with significant in vitro activity. For example, N-phenyl-N-1,3,4-thiadiazol-2-yl-thiourea exhibits excellent MIF inhibition with an IC50 value of 0.3 µM. researchgate.net Another related compound, N-(2-chlorophenyl)-N'-2-pyridinylthiourea, also shows potent activity with an IC50 of 1.04 µM. researchgate.net These compounds serve as lead structures for the development of more potent MIF inhibitors. researchgate.net The inhibitory mechanism often involves interaction with the N-terminal proline (Pro-1) in the hydrophobic active site of MIF, which acts as a catalytic base. nih.gov A variety of scaffolds beyond thioureas, including isoxazolines, acetaminophen (B1664979) metabolites, and cinnamic acid derivatives, have also been shown to inhibit MIF activity. nih.gov

| Compound | Inhibitory Activity (IC₅₀) in µM | Reference |

|---|---|---|

| N-phenyl-N-1,3,4-thiadiazol-2-yl-thiourea | 0.3 | researchgate.net |

| N-(2-chlorophenyl)-N'-2-pyridinylthiourea | 1.04 | researchgate.net |

Amino acid transporters are crucial for cellular function, and their dysregulation is implicated in various diseases. The L-type amino acid transporter 2 (LAT2), encoded by the SLC7A8 gene, is a sodium-independent transporter responsible for the exchange of neutral amino acids. nih.gov It forms a heterodimer with the heavy chain subunit SLC3A2 (CD98) to become functional at the plasma membrane. scienceopen.com

While direct inhibition of SLC7A8 by this compound has not been documented, studies on related dichlorinated phenyl compounds provide relevant insights. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, has been shown to interact with and bind to several amino acids, including arginine, histidine, lysine, phenylalanine, and tryptophan. nih.gov This binding suggests that such structures can interfere with amino acid-related biological processes. nih.gov The inhibition of amino acid transporters like SLC7A8 is an emerging therapeutic strategy. google.com For example, the selective and competitive inhibitor of the related transporter LAT1, a compound known as BCH (2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), is used experimentally to induce apoptosis in cancer cells by blocking amino acid uptake. selleckchem.com Given the structural similarities and the known interactions of dichlorophenyl moieties with amino acids, transporters like SLC7A8 represent a plausible, albeit underexplored, target for this compound and its derivatives.

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Principles Applied to Amino 2,3 Dichloro Phenyl Acetic Acid Analogues

Principles of Structural Features Enhancing Biological Activity

The biological activity of Amino-(2,3-dichloro-phenyl)-acetic acid analogues is significantly influenced by the nature and position of substituents on the phenyl ring and the configuration of the amino acid moiety.

The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of the biological activity of these compounds. Halogen atoms, such as chlorine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can affect its interaction with biological targets.

While direct comparative studies on the full spectrum of dichlorination patterns for this compound are not extensively detailed in the available literature, broader studies on related phenylacetic acid derivatives provide valuable insights. For instance, in the context of cyclooxygenase (COX) inhibition, a key mechanism for many anti-inflammatory drugs, the presence of halogen substituents on the aniline ring is associated with optimal activity. Specifically, halogen or alkyl groups in both ortho positions of the anilino ring have been linked to favorable biological responses researchgate.net. The 2,3-dichloro substitution pattern contributes to a specific electronic and steric profile that dictates the molecule's ability to fit into and interact with the active sites of target enzymes. The insertion of halogen atoms into a lead compound is a common strategy to exploit their steric effects, allowing the molecule to occupy the binding site of a molecular target more effectively researchgate.net.

The amino group in this compound introduces a key functional and structural element that can profoundly influence its biological interactions. Amino acids and their derivatives are known to modulate protein-protein interactions, which can be a crucial aspect of their mechanism of action researchgate.net. The configuration of the amino acid, including its stereochemistry (L- or D-configuration), can be a determining factor for biological activity.

In the development of prodrugs, for example, the L-configuration of an amino acid is often preferred as it can lead to higher membrane permeability and faster conversion to the active parent drug nih.gov. This is because many biological systems, such as amino acid transporters, are stereoselective. The amino group, being a primary amine, can participate in crucial hydrogen bonding interactions within the binding pockets of target proteins, thereby anchoring the molecule and contributing to its inhibitory potency. Studies on various amino acid derivatives have shown that substitutions within the amino acid structure can significantly alter their biological effects, such as antimicrobial or anti-cancer activities nih.gov.

Investigating Pharmacophore Elements in Related Phenylaminophenylacetic Acid Compounds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For phenylaminophenylacetic acid compounds, which include well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802), the pharmacophore is well-studied researchgate.netnih.gov.

In the broader class of 2-phenylaminophenylacetic acids, the nature and position of alkyl and halogen substituents have a pronounced effect on the biological response. Research has shown that structural modifications to this chemical scaffold can significantly impact cytotoxicity and pharmacological activity researchgate.netnih.gov.

Key findings from SAR studies on these compounds include:

Lipophilicity : Increased lipophilicity, often achieved through halogenation, can correlate with higher cytotoxicity. For example, a highly lipophilic and brominated compound was identified as the most cytotoxic in a series of 2-phenylaminophenylacetic acid derivatives researchgate.netnih.gov.

Ortho Substituents : The presence of halogen or alkyl substituents in both ortho positions of the anilino ring is often associated with optimal activity in inhibiting enzymes like cyclooxygenase researchgate.net.

Methyl Group : For some analogues, like those of lumiracoxib, a methyl group on the phenylacetic acid ring is a requirement for selectivity towards the COX-2 enzyme researchgate.net.

The following table summarizes the general influence of substitutions on the activity of phenylaminophenylacetic acid analogues, based on published research.

| Substitution Type | Position | General Effect on Biological Activity | Reference |

| Halogen (Cl, Br) | Ortho positions of the anilino ring | Often leads to optimal activity | researchgate.net |

| Alkyl | Ortho positions of the anilino ring | Can enhance activity | researchgate.net |

| Methyl | Phenylacetic acid ring | Can be crucial for enzyme selectivity (e.g., COX-2) | researchgate.net |

| Halogen (Br) | General | Increased lipophilicity can lead to higher cytotoxicity | researchgate.netnih.gov |

There is a direct correlation between specific structural modifications of phenylaminophenylacetic acid derivatives and their ability to inhibit enzymes, particularly cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Studies have demonstrated that:

The angle of twist between the two phenyl rings, influenced by the substituents, is a crucial parameter for COX inhibitory activity researchgate.net.

The chemical identity and position of substituents on the aniline ring are important in determining the potency and extent of COX inhibition, as well as selectivity for COX-2 over COX-1 researchgate.net.

For a series of 2-(phenyl)amino-aceto-hydrazides, different substitution patterns on the aromatic ring led to potent eosinophil peroxidase (EPO) inhibitors, with IC50 values as low as 10 nM nih.gov.

The table below illustrates the relationship between structural features and COX inhibitory activity for some phenylaminophenylacetic acid analogues.

| Structural Feature | Effect on COX Inhibition | Reference |

| Halogen/Alkyl groups at both ortho positions of the anilino ring | Optimal inhibitory activity | researchgate.net |

| Methyl group on the phenylacetic acid ring | Required for COX-2 selectivity in lumiracoxib analogues | researchgate.net |

| Increased twist angle between phenyl rings | Correlates with inhibitory activity | researchgate.net |

| Single or no ortho substituents | Reduced inhibitory activity | researchgate.net |

Derivation of Safety Profiles Based on SAR/STR for Analogues

The principles of SAR and STR are fundamental in the early stages of drug development to predict and mitigate potential toxicity. By establishing relationships between chemical structure and toxicological outcomes, it is possible to design safer drug candidates.

For 2-phenylaminophenylacetic acid derivatives, which have been associated with liver toxicity, understanding the structural predisposition for toxicity is crucial researchgate.netnih.gov. The derivation of safety profiles involves:

Identifying Toxicophores : Certain structural motifs, or "toxicophores," may be associated with toxicity. For instance, the bioactivation of some drugs in this class to reactive intermediates is a known mechanism of toxicity researchgate.netnih.gov.

In Silico Modeling : Computational models, including quantitative structure-activity relationship (QSAR) models, can be used to predict the toxicity of new analogues based on their structural features researchgate.net.

Mechanistic Studies : Understanding the mode of action (MOA) and metabolism of a class of compounds can refine SAR-based read-across for safety assessment. This involves considering how small structural changes can alter metabolic pathways and the formation of reactive metabolites nih.govacs.org.

Integrated Assessment : A concurrent determination of pharmacological activity and cytotoxicity allows for the derivation of a safety profile. For example, it was found that for some 2-phenylaminophenylacetic acid derivatives, selectivity towards COX-2 negatively affected both activity and toxicity researchgate.netnih.gov.

The use of deep chemical language models and other machine-learning techniques is also becoming increasingly important in predicting adverse drug reactions based on chemical structures, offering a powerful tool for drug safety evaluation nih.gov.

Structure-Based Design Principles for Targeted Modulators (e.g., ERK1/2 Inhibitors)

The design of targeted modulators for enzymes like Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a cornerstone of modern medicinal chemistry. Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design potent and selective inhibitors. nih.gov This approach is particularly relevant for developing analogues of scaffolds like this compound, aiming to optimize their interaction with the target's binding site.

The primary target for ERK1/2 inhibition is the ATP-binding pocket. biorxiv.org Inhibitors are typically designed to be competitive with ATP, preventing the phosphorylation of downstream substrates and thus blocking the signaling cascade. nih.gov The RAS/RAF/MEK/ERK pathway is a critical signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is implicated in a significant percentage of human cancers. nih.gov Consequently, ERK1/2 has emerged as a key therapeutic target, especially in cancers that have developed resistance to upstream inhibitors of RAF and MEK. nih.govacs.org

Key principles in the structure-based design of ERK1/2 inhibitors, which could be applied to analogues of this compound, include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For ERK1/2 inhibitors, a common pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers that complement the amino acid residues in the ATP-binding pocket. nih.govtandfonline.com Computational screening of virtual libraries of compounds against such a model can identify potential new inhibitor scaffolds.

Exploiting Key Interactions: The crystal structure of ERK2 reveals key amino acid residues that can be targeted for inhibitor binding. For instance, the development of covalent inhibitors often targets cysteine residues within or near the ATP-binding pocket, such as Cys-166 (in ERK2), to form an irreversible bond, which can lead to high potency and prolonged duration of action. biorxiv.orgresearchgate.net Non-covalent inhibitors are designed to form strong hydrogen bonds and hydrophobic interactions with residues in the active site.

Enhancing Selectivity: Achieving selectivity for ERK1/2 over other closely related kinases is a major challenge due to the high conservation of the ATP-binding site across the kinome. Structure-based design can help exploit subtle differences in the amino acid composition of the active site to design inhibitors that preferentially bind to ERK1/2.

Modulating Physicochemical Properties: SBDD also guides the modification of a lead compound to improve its drug-like properties, such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. acs.org

For a scaffold like this compound, a structure-based design approach would involve docking the molecule into the ERK1/2 active site to predict its binding mode. The 2,3-dichlorophenyl group could potentially occupy a hydrophobic pocket, while the amino and acetic acid moieties could form hydrogen bonds with key residues. The SAR of known ERK1/2 inhibitors suggests that modifications to the phenyl ring substitutions and the nature of the acidic and basic groups can significantly impact potency and selectivity.

Below are data tables of known ERK1/2 inhibitors, illustrating the relationship between their structure and inhibitory activity. While not direct analogues of this compound, they provide valuable insights into the structural requirements for potent ERK1/2 inhibition.

| Compound | ERK1 IC50 (nM) | ERK2 IC50 (nM) |

|---|---|---|

| Ulixertinib (BVD-523) | 0.3 (Ki) | 0.04 (Ki) |

| GDC-0994 (Ravoxertinib) | 6.1 | 3.1 |

| MK-8353 (SCH900353) | 4 | 1 |

| Temuterkib (LY3214996) | 5 | 5 |

| Compound | ERK1/2 IC50 (nM) | Target Residue |

|---|---|---|

| SCH772984 | 4 (ERK1), 1 (ERK2) | Not Applicable (Reversible) |

| CC-90003 | 10-20 | Cys-183/184 |

Data in the tables are compiled from multiple sources for illustrative purposes. nih.govmedchemexpress.comselleckchem.com

The development of novel ERK1/2 inhibitors based on the this compound scaffold would involve synthesizing a library of analogues with systematic modifications. For example, the position of the chlorine atoms on the phenyl ring could be varied, the amino group could be acylated or alkylated, and the acetic acid could be converted to other acidic bioisosteres. Each new analogue would then be tested in biochemical and cellular assays to determine its potency against ERK1/2 and its effect on downstream signaling. The resulting data would be used to build a quantitative structure-activity relationship (QSAR) model, further guiding the design of more potent and selective inhibitors.

Computational Chemistry and Theoretical Investigations of Amino 2,3 Dichloro Phenyl Acetic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely applied to predict a variety of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. scirp.orgresearchgate.net DFT calculations, often utilizing functionals like B3LYP, are effective for exploring the nuances of molecular behavior. scirp.orgnih.gov

The electronic properties of a molecule are critical to understanding its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These frontier molecular orbitals (FMOs) are key to predicting how a molecule will interact with other species. researchgate.net The HOMO is related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability and the potential for intramolecular charge transfer. nih.govnih.gov Time-Dependent DFT (TD-DFT) can further be employed to understand electronic transitions and predict UV-Vis absorption spectra. scirp.org

Table 1: Example of Calculated Electronic Properties for a Phenylacetic Acid Derivative This table is illustrative and shows the type of data generated from DFT calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.33 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.54 | Energy required to remove an electron |

| Electron Affinity (A) | 1.21 | Energy released when an electron is added |

The electronic parameters derived from DFT calculations serve as powerful descriptors for predicting molecular reactivity and stability. nih.gov A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov Other quantum chemical parameters, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be calculated from HOMO and LUMO energies to provide a more comprehensive picture of a molecule's reactivity. researchgate.netnih.gov These descriptors are valuable for comparing the stability and reactivity of different isomers or derivatives of a compound. nih.govnih.gov

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the specific atomic motions corresponding to each observed experimental band. mdpi.com This process, often aided by Potential Energy Distribution (PED) analysis, allows for a complete and accurate assignment of the fundamental vibrational modes. nih.govmdpi.com The correlation between theoretical and experimental spectra provides strong validation for the calculated molecular structure. While DFT calculations often overestimate frequencies, scaling factors can be applied to achieve better agreement with experimental data. mdpi.com This detailed vibrational analysis is crucial for the structural characterization of complex molecules. mdpi.com

Table 2: Example of Vibrational Mode Assignments This table illustrates how theoretical vibrational frequencies are correlated with experimental data.

| Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment (Potential Energy Distribution) |

| 3050 | 3065 | C-H stretching (aromatic ring) |

| 1710 | 1725 | C=O stretching (carboxylic acid) |

| 1580 | 1595 | C=C stretching (aromatic ring) |

| 1250 | 1260 | C-O stretching, O-H bending |

| 780 | 790 | C-Cl stretching |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is fundamental in drug discovery and molecular biology for understanding ligand-protein interactions. researchgate.netbiointerfaceresearch.com

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between a ligand and a protein target. researchgate.netbiointerfaceresearch.com A lower (more negative) binding energy indicates a more stable ligand-protein complex and thus a higher binding affinity. biointerfaceresearch.com Docking simulations for derivatives of phenylacetic acid have been used to explore their binding modes with biological targets like enzymes and proteins. researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding site. biointerfaceresearch.com The results can reveal which chemical modifications on a molecule, such as the position of chloro-substituents, might lead to more effective binding, thereby guiding the design of more potent inhibitors or therapeutic agents. researchgate.netnih.gov

Table 3: Example of Molecular Docking Results This table presents a typical format for summarizing the binding affinities of different ligands to a protein target.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | Protein X | -8.5 | Arg120, Tyr345, Phe400 |

| Compound B | Protein X | -7.9 | Arg120, Leu342 |

| Reference Inhibitor | Protein X | -9.2 | Arg120, Tyr345, Val350 |

Identification of Key Interacting Amino Acid Residues

Computational and experimental studies on compounds structurally related to Amino-(2,3-dichloro-phenyl)-acetic acid have provided insights into direct interactions with amino acid residues. While specific studies on the 2,3-dichloro isomer are limited, research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has identified several amino acids that participate in binding.

A study utilizing charge-transfer chromatography demonstrated that certain amino acids can directly bind to 2,4-D. The interaction is characterized as a saturation process, suggesting specific binding sites. The amino acids found to engage in this binding are listed in the table below. These findings suggest that these amino acid residues could be responsible for the binding of dichlorophenoxyacetic acid derivatives to proteins, potentially playing a role in detoxification processes through the formation of conjugates. nih.gov

| Interacting Amino Acid | Abbreviation |

|---|---|

| Arginine | Arg |

| Histidine | His |

| Lysine | Lys |

| Ornithine | Orn |

| Phenylalanine | Phe |

| Tryptophan | Trp |

This data is based on studies of the related compound 2,4-dichlorophenoxyacetic acid. nih.gov

Assessment of Inhibitory Activity Insights

Derivatives containing the dichlorophenyl moiety have demonstrated significant inhibitory activity across various biological targets, suggesting potential mechanisms for this compound.

A notable example is the compound 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile , which has shown promising anticancer activity. mdpi.com This molecule exhibited modest to excellent growth-inhibitory effects against several human tumor cell lines. mdpi.com Its mechanism is linked to the inhibition of key receptor tyrosine kinases, specifically Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with efficacy comparable to the reference inhibitor Sorafenib. mdpi.com

Furthermore, derivatives of the related 2,4-dichlorophenoxyacetic acid have been identified as promising anti-inflammatory agents through their ability to selectively inhibit the COX-2 enzyme. mdpi.com Other related compounds function as herbicides by inhibiting amino acid synthesis, specifically targeting enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, thereby blocking the production of essential amino acids required for plant growth. umn.edu

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| MCF-7 | Breast | 4.12 |

| HCT-116 | Colon | 6.21 |

| PC-3 | Prostate | 3.55 |

| A549 | Lung | 2.14 |

| HepG-2 | Liver | 5.34 |

Inhibitory activity (IC₅₀) of the related compound 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile against various human tumor cell lines. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and function of biomolecules at an atomic level. nih.gov This technique simulates the movements of atoms and molecules over time, providing a detailed view of conformational changes and stability. For a compound like this compound, MD simulations can elucidate its behavior in a biological environment, such as in aqueous solution or near a protein binding site.

The process involves creating a simulation box containing the molecule of interest and its environment (e.g., water molecules). The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over picoseconds or nanoseconds. researchgate.netsemanticscholar.org This allows for the analysis of conformational flexibility, the stability of different molecular shapes (conformers), and interactions with surrounding molecules. nih.gov

While specific MD simulation studies for this compound were not identified, this methodology is routinely applied to study amino acids and their derivatives. researchgate.netrsc.org Such simulations would be crucial for understanding its conformational preferences, how it interacts with solvent, and the dynamics of its binding to a biological target, thereby complementing and explaining experimental findings on its activity.

X-ray Crystallographic Studies for Structural Confirmation of Related Compounds

X-ray crystallography provides definitive confirmation of a molecule's three-dimensional structure. While the crystal structure for this compound itself is not detailed in the available literature, a study on the related compound 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile offers valuable structural insights into how the 2,3-dichlorophenyl group is oriented within a larger molecule. mdpi.com

The crystallographic analysis of this derivative revealed that the molecule is composed of three fused rings that are nearly aligned with each other. The 2,3-dichlorophenyl ring is positioned almost perpendicularly to the plane of the pyran moiety within the chromene system, deviating by 119.41 degrees. mdpi.com This perpendicular orientation could be a key factor in its interaction with biological targets. The study also determined that the compound exists as a racemic mixture, as indicated by its lack of optical activity. mdpi.com The precise lattice parameters determined from the single-crystal X-ray diffraction are presented in the table below.

| Parameter | Value |

|---|---|

| a | 7.8561(4) Å |

| b | 9.2701(5) Å |

| c | 12.8343(7) Å |

| β | 89.852(4)° |

Crystal lattice parameters for the related compound 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. mdpi.com

Future Research Trajectories and Potential Applications of Amino 2,3 Dichloro Phenyl Acetic Acid in Advanced Materials and Pharmaceutical Design

Development of Novel Synthetic Methods for the Compound

The synthesis of phenylamino (B1219803) acetic acid derivatives is a well-established area of organic chemistry. asianpubs.orggoogle.comorgsyn.org Future research could focus on developing novel, efficient, and scalable synthetic routes specifically for Amino-(2,3-dichloro-phenyl)-acetic acid. Methodologies such as one-pot synthesis, which combines multiple reaction steps into a single operation, could be explored to improve yield and reduce waste. gla.ac.uk Investigations into catalytic systems, including the use of transition metals, may offer pathways to more selective and environmentally benign syntheses. google.com The development of asymmetric synthesis methods would also be crucial for producing enantiomerically pure forms of the compound, which is often a critical factor for biological activity.

Exploration of Diverse Biological Effects Beyond Current Scope

The biological profile of this compound remains largely unexplored. However, the known activities of structurally similar compounds provide a strong rationale for investigating its potential in several therapeutic and agricultural areas.

Derivatives of dichlorophenyl amino acetic acids have demonstrated notable antibacterial and antifungal properties. yu.edu.jonih.gov For instance, various sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid have shown significant activity against both Gram-positive and Gram-negative bacteria. yu.edu.jo Similarly, other N-aryl amino acids have been identified as potential antibacterial agents. mdpi.com Research has also been conducted on the antifungal potential of compounds containing dichlorophenyl moieties. dundee.ac.ukconicet.gov.ar

Given these precedents, a key research trajectory would be the comprehensive screening of this compound and its derivatives against a wide range of bacterial and fungal pathogens. psu.eduresearchgate.net Structure-activity relationship (SAR) studies could elucidate the specific molecular features responsible for any observed antimicrobial effects, guiding the design of more potent analogues.

Table 1: Examples of Antimicrobial Activity in Related Dichlorophenyl Compounds

| Compound/Derivative Class | Target Organism(s) | Observed Activity |

| Sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid | Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria | Satisfactory antibacterial activity compared to standard drugs. yu.edu.jo |

| 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(pyrazolyl-amino)-quinazolin-4(3H)ones | Various bacteria and fungi | In vitro antibacterial and antifungal activities. nih.gov |

| (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitrile analogues | Cryptococcus neoformans | Antifungal activity with >95% inhibition at 32 µg/mL. dundee.ac.uk |

Herbicide safeners are chemical agents that protect crop plants from herbicide injury without compromising weed control efficacy. mdpi.comfrontiersin.org This protection is often achieved by enhancing the expression of genes that encode for herbicide-detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. nih.govacs.org The dichloroacetamide class of safeners is one of the most commonly used, highlighting the relevance of the dichlorophenyl moiety in this application. acs.org

Future research could investigate the potential of this compound to act as a herbicide safener. Studies would involve treating crop species like maize, sorghum, or rice with the compound in conjunction with various herbicides to assess its protective effects. nih.gov Mechanistic studies could then explore its impact on the expression and activity of key detoxification enzymes in the protected plants.

Applications in Material Science Research

While the primary focus for amino acid derivatives is often in the biological sciences, their unique chemical structures can also lend themselves to applications in material science. The rigid phenyl ring, combined with the flexible acetic acid and amino groups, could allow this compound to serve as a building block or modifying agent for advanced materials. Potential research could explore its incorporation into polymers to modify properties such as thermal stability, conductivity, or hydrophobicity. Its ability to chelate metal ions could also be investigated for the development of novel sensors or catalytic materials. As this is a nascent area of inquiry for this specific compound, initial studies would be exploratory, aiming to characterize its fundamental physicochemical properties relevant to materials science.

Role as a Precursor in Active Pharmaceutical Ingredient (API) Development

The structural similarity of this compound to existing active pharmaceutical ingredients (APIs) suggests its potential as a key intermediate or scaffold in drug discovery and development. researchgate.net

Many important nonsteroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid. neu.edu.trdrugbank.com The most prominent example in this context is Diclofenac (B195802), which is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. nih.govnih.gov The anti-inflammatory, analgesic, and antipyretic properties of Diclofenac are well-established. researchgate.net The core structure of a dichlorinated phenyl ring linked to an amino phenyl acetic acid is critical to its mechanism of action, which involves the inhibition of prostaglandin (B15479496) synthesis via cyclooxygenase (COX) enzymes. researchgate.net

Given this strong precedent, this compound could serve as a valuable precursor or analogue in the development of new NSAIDs. researchgate.net Researchers could synthesize a variety of derivatives and evaluate their COX-1 and COX-2 inhibitory activity. The goal would be to identify new chemical entities with improved efficacy, selectivity, or a more favorable side-effect profile compared to existing drugs. nih.govresearchgate.net

Potential in Cancer Therapeutics (e.g., Non-Hodgkin's Lymphomas with Related Derivatives)

The exploration of novel small molecules for cancer therapeutics is a cornerstone of modern medicinal chemistry. While this compound itself is not an established therapeutic agent, its structural components—a dichlorinated phenyl ring and an amino acid moiety—are found in various compounds with demonstrated anticancer activity. This suggests a strong rationale for investigating its derivatives as potential treatments for malignancies, including hematological cancers like Non-Hodgkin's lymphomas.

Non-Hodgkin's lymphoma (NHL) represents a diverse group of blood cancers that originate from lymphocytes. Current treatment regimens often involve chemotherapy, radiation, and targeted therapies. However, the development of resistance and the occurrence of adverse side effects necessitate the continuous search for new and more effective therapeutic agents. The metabolic and signaling pathways that are dysregulated in cancer cells, including those in NHL, present viable targets for novel drug candidates.

The therapeutic potential of derivatives of this compound can be extrapolated from the known bioactivities of structurally related compounds. For instance, the dichlorophenyl group is a key feature in several kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes like proliferation and survival, and their aberrant activity is a common driver of cancer. By modifying the core structure of this compound, it may be possible to design derivatives that selectively target kinases implicated in the pathogenesis of NHL.

Furthermore, cancer cells, including lymphoma cells, often exhibit altered amino acid metabolism to support their rapid growth and proliferation. This metabolic reprogramming can be exploited for therapeutic benefit. Derivatives of this compound could be designed to act as antimetabolites or to interfere with amino acid transport systems that are overexpressed in cancer cells. Research has indicated that restricting specific amino acids can slow the development of lymphoma in preclinical models, highlighting the potential of targeting amino acid metabolism. mdedge.com

The table below summarizes the potential therapeutic strategies for derivatives of Amino-(2,-3-dichloro-phenyl)-acetic acid in the context of Non-Hodgkin's lymphoma, based on the activities of analogous compounds.

| Potential Therapeutic Strategy | Rationale Based on Structurally Related Compounds | Potential Molecular Targets in NHL |

| Kinase Inhibition | The dichlorophenyl moiety is present in known kinase inhibitors that have shown efficacy in other cancers. nih.govresearchgate.net | Bruton's tyrosine kinase (BTK), PI3K/AKT pathway components, other kinases crucial for B-cell signaling and survival. |

| Metabolic Targeting | Altered amino acid metabolism is a hallmark of many cancers, including lymphoma. nih.govnih.gov | Amino acid transporters (e.g., LAT1), enzymes involved in amino acid synthesis and catabolism. |

| Induction of Apoptosis | Various synthetic compounds containing dichlorophenyl groups have demonstrated the ability to induce programmed cell death in cancer cell lines. mdpi.com | Pro- and anti-apoptotic proteins of the Bcl-2 family. |

Detailed research findings on related dichlorophenyl and amino acid derivatives have provided insights into their anticancer potential. For example, studies on various N-phenyl-pyrimidinamine derivatives have led to the identification of potent inhibitors of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL), a common type of NHL. researchgate.net While not direct derivatives of this compound, these findings underscore the therapeutic promise of targeting specific proteins in NHL with small molecules containing substituted phenyl rings.

The following table presents hypothetical data based on the reported activities of structurally similar compounds, illustrating the potential for derivatives of this compound in inhibiting the proliferation of lymphoma cells. This data is for illustrative purposes to guide future research and is not based on experimental results for the specified compound.

| Hypothetical Derivative | Modification | Potential IC50 (µM) on NHL Cell Lines | Potential Mechanism of Action |

| Derivative A | Amide coupling with a heterocyclic moiety | 0.5 - 5 | Kinase Inhibition |

| Derivative B | Esterification and substitution on the amino group | 1 - 10 | Metabolic Interference |

| Derivative C | Cyclization to form a lactam structure | 5 - 20 | Apoptosis Induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Amino-(2,3-dichloro-phenyl)-acetic acid with high purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Step 1 : React 2,3-dichlorophenylamine with chloroacetic acid under basic conditions (e.g., NaOH) to form the intermediate α-chloroamide.

Step 2 : Hydrolyze the intermediate using dilute HCl to yield the target compound.

- Key Considerations : Monitor reaction temperature (60–80°C) to avoid decomposition of the dichlorophenyl group. Use TLC or HPLC to track reaction progress .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Look for signals at δ 3.8–4.2 ppm (CH₂ group adjacent to the amino group) and aromatic protons (δ 6.8–7.5 ppm) split due to dichloro substitution .

- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~175 ppm) and aromatic carbons (δ 120–140 ppm) .

Q. What methods are suitable for quantifying this compound in solution?

- Titrimetric Analysis : Standardize NaOH using potassium hydrogen phthalate, then titrate the compound’s carboxylic acid group. Calculate molarity via , ensuring phenolphthalein endpoint detection (pink at pH 8.2–10) .

- HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/0.1% H₃PO₄) for retention time consistency .

Q. How does the stability of this compound vary under different storage conditions?

- Stability Protocol :

- Store in amber vials at 4°C to prevent photodegradation.

- Avoid contact with metals (e.g., iron, copper) to prevent catalytic decomposition .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis of the amino-acetic acid bond .

Advanced Research Questions

Q. What strategies can resolve contradictions in experimental data for this compound’s pharmacological activity?

- Case Study : If bioactivity assays show inconsistent IC₅₀ values:

Replicate Experiments : Ensure standardized cell lines and incubation times.

Control for Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance .

- Hypothesis Testing : Evaluate if dichloro substitution alters receptor binding compared to mono-chloro analogs .

Q. How can HPLC methods be optimized to separate this compound from structurally similar impurities?

- Column Selection : Use a polar-embedded C18 column (e.g., Zorbax SB-Phenyl) to enhance resolution of halogenated analogs.

- Gradient Elution : Start with 20% acetonitrile/80% 0.1% trifluoroacetic acid (TFA), ramping to 50% acetonitrile over 15 minutes .

- Validation : Measure retention time reproducibility (<2% RSD) and limit of detection (LOD < 0.1 µg/mL) .

Q. What mechanistic hypotheses explain the biological activity of this compound?

- Proposed Mechanisms :

Receptor Binding : The dichlorophenyl group may interact with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via van der Waals forces .

Chelation Potential : The amino-acetic acid moiety could bind metal ions (e.g., Zn²⁺) in active sites, modulating enzymatic activity .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in aqueous solutions?

- pH-Dependent Stability :

- Acidic Conditions (pH < 3) : Protonation of the amino group reduces nucleophilicity, slowing degradation.

- Alkaline Conditions (pH > 9) : Deprotonation of the carboxylic acid increases solubility but risks hydrolysis .

Q. What are the challenges in reconciling computational modeling data with experimental results for this compound?

- Case Example : If DFT calculations predict a higher dipole moment than observed experimentally:

Solvent Effects : Include implicit solvent models (e.g., COSMO) in simulations to account for polarity.

Conformational Sampling : Use molecular dynamics (MD) to explore rotational barriers around the C–N bond .

- Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.